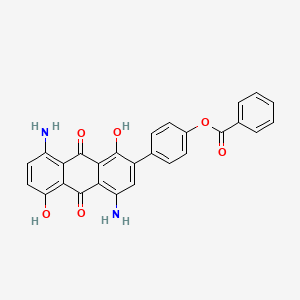

1,5-Diamino-3-(4-(benzoyloxy)phenyl)-4,8-dihydroxy-9,10-anthracenedione

Description

1,5-Diamino-3-(4-(benzoyloxy)phenyl)-4,8-dihydroxy-9,10-anthracenedione is an anthraquinone derivative characterized by amino, hydroxyl, and benzoyloxy substituents. The benzoyloxy group (C₆H₅COO−) at the 3-position distinguishes it from simpler analogs, contributing to its unique electronic and steric properties. This compound likely serves as a disperse dye or intermediate in organic synthesis, leveraging anthraquinone’s chromophoric core .

Properties

CAS No. |

4104-49-8 |

|---|---|

Molecular Formula |

C27H18N2O6 |

Molecular Weight |

466.4 g/mol |

IUPAC Name |

[4-(4,8-diamino-1,5-dihydroxy-9,10-dioxoanthracen-2-yl)phenyl] benzoate |

InChI |

InChI=1S/C27H18N2O6/c28-17-10-11-19(30)22-20(17)26(33)23-21(25(22)32)18(29)12-16(24(23)31)13-6-8-15(9-7-13)35-27(34)14-4-2-1-3-5-14/h1-12,30-31H,28-29H2 |

InChI Key |

UTKGUAAJNFVYMR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC(=C4C(=C3O)C(=O)C5=C(C=CC(=C5C4=O)O)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-[4,8-diamino-1,5-dihydroxy-9,10-dihydro-9,10-dioxo-2-anthryl]phenyl benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the anthracene core: The anthracene core is synthesized through a series of condensation reactions involving aromatic aldehydes and ketones.

Benzoate esterification: The final step involves the esterification of the anthracene derivative with benzoic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the compound’s purity and composition.

Chemical Reactions Analysis

Types of Reactions

p-[4,8-Diamino-1,5-dihydroxy-9,10-dihydro-9,10-dioxo-2-anthryl]phenyl benzoate undergoes various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form quinones.

Reduction: The amino groups can be reduced to form corresponding amines.

Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed under controlled conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amines and hydroxy derivatives.

Substitution: Halogenated or nucleophile-substituted anthracene derivatives.

Scientific Research Applications

p-[4,8-Diamino-1,5-dihydroxy-9,10-dihydro-9,10-dioxo-2-anthryl]phenyl benzoate has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.

Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of p-[4,8-diamino-1,5-dihydroxy-9,10-dihydro-9,10-dioxo-2-anthryl]phenyl benzoate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes and receptors involved in cellular processes.

Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and oxidative stress.

Comparison with Similar Compounds

Comparison with Similar Anthraquinone Derivatives

Table 1: Structural and Physicochemical Comparisons

*Note: Target compound’s data inferred from structural analogs.

Key Comparative Analysis

Substituent Effects on Solubility and Polarity Benzoyloxy Group: The target compound’s benzoyloxy substituent introduces steric bulk and electron-withdrawing effects, reducing polarity compared to hydroxy or methoxy analogs. This may lower aqueous solubility but enhance compatibility with hydrophobic matrices (e.g., polyester fibers in dyeing) . Methoxy vs. Ethoxy: Methoxy (4702-64-1) and ethoxy (15114-15-5) groups improve solubility in organic solvents, with ethoxy providing greater lipophilicity. The ethoxyethoxy chain in 23119-35-9 further extends this effect .

Electronic and Spectral Properties

- Benzoyloxy’s electron-withdrawing nature may redshift the absorption spectrum compared to electron-donating groups (e.g., methoxy), altering dye color profiles .

- Bromine in the derivative from could enhance photostability via heavy-atom effects, critical for UV-resistant dyes.

Synthetic Complexity

- Introducing benzoyloxy likely requires esterification/protection steps, increasing synthetic complexity versus methoxy or ethoxy analogs (e.g., alkylation via dimethyl sulfate in ).

Stability and Reactivity

- The benzoyloxy ester is prone to hydrolysis under acidic/basic conditions, unlike stable ethers (methoxy, ethoxy). This necessitates careful handling in industrial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.